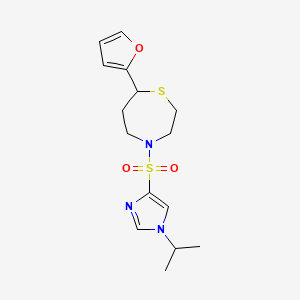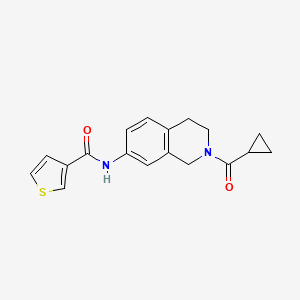
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is a compound that falls under the category of thiophene carboxamide derivatives . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The specific synthesis process for “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their wide-ranging therapeutic applications. Initially noted for neurotoxicity, certain THIQs later gained attention for their neuroprotective properties, particularly against Parkinsonism. The US FDA's approval of trabectedin, a drug for soft tissue sarcomas, underscores the significance of THIQ derivatives in cancer therapy. Moreover, THIQs are investigated for potential in treating infectious diseases like malaria, tuberculosis, and HIV. Their versatile chemical framework allows for synthesis variations, making them prime candidates for novel drug discovery in cancer and central nervous system disorders (Singh & Shah, 2017).
Radical Cyclizations in Organic Synthesis
Radical cyclization techniques, pivotal in constructing carbo- and heterocyclic compounds, leverage the unique properties of THIQ derivatives. Control over the regiochemistry of radical cyclizations, influenced by factors like reaction temperature and precursor conformation, facilitates the synthesis of physiologically active compounds. These methodologies have direct applications in developing therapeutics, showcasing the significance of THIQ scaffolds in medicinal chemistry (Ishibashi & Tamura, 2004).
Isoquinoline Derivatives and Pharmacological Importance
Isoquinoline derivatives, including THIQs, have demonstrated a broad spectrum of biological and pharmacological activities. These range from antifungal and anti-Parkinsonism to anti-tumoral and anti-diabetic effects. Their chemical diversity and biological efficacy underline the potential of isoquinoline compounds in developing low-molecular-weight inhibitors for pharmacotherapeutic applications, further emphasizing the versatility and therapeutic potential of these compounds (Danao et al., 2021).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane derivatives, a key transformation in drug development, highlights the importance of THIQs and related compounds in synthesizing cyclopropylketones. This process is critical for generating intermediates with enhanced pharmacological properties, illustrating the relevance of cyclopropane-containing compounds in the synthesis of new drugs (Sedenkova et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their antitumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to understand their synthesis process, molecular structure, and physical and chemical properties.
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(14-6-8-23-11-14)19-16-4-3-12-5-7-20(10-15(12)9-16)18(22)13-1-2-13/h3-4,6,8-9,11,13H,1-2,5,7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDOALYYCCEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

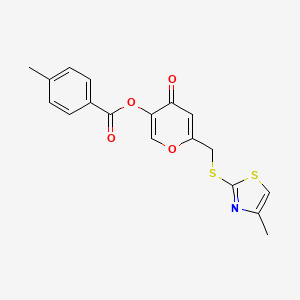
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)
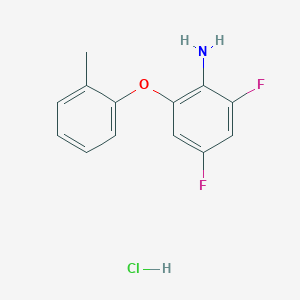

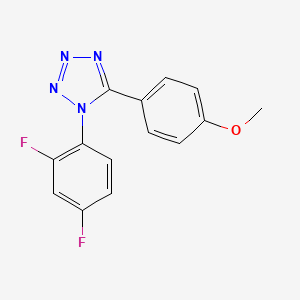
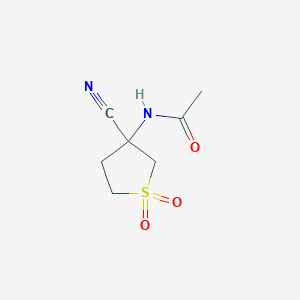
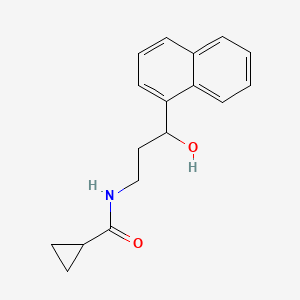
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)
![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)
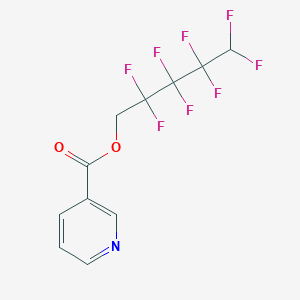
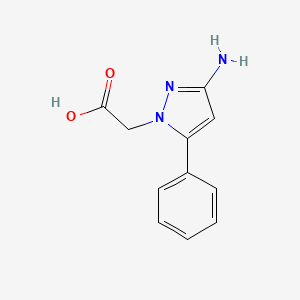

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)
